Resolvin D2 Resolvin D2 Resolvin D2 is a member of the class of resolvins that is (4Z,8E,10Z,12E,14E,19Z)-docosahexaenoic acid carrying three hydroxy substituents at positions 7, 16 and 17 (the 7S,16R,17S-stereoisomer). It has a role as a human xenobiotic metabolite, an anti-inflammatory agent, an estrogen receptor agonist, an anti-obesity agent and a rat metabolite. It is a resolvin, a triol, a secondary allylic alcohol and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a resolvin D2(1-).
Resolvin D2 is a polyunsaturated fatty acid in the resolvin family that is a poly-hydroxyl metabolite of docosahexaenoic acid (DHA), with potential anti-inflammatory, analgesic and protective activities.
Brand Name: Vulcanchem
CAS No.: 810668-37-2
VCID: VC20814017
InChI: InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1
SMILES: CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol

Resolvin D2

CAS No.: 810668-37-2

Cat. No.: VC20814017

Molecular Formula: C22H32O5

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Resolvin D2 - 810668-37-2

Specification

Description Resolvin D2 is a member of the class of resolvins that is (4Z,8E,10Z,12E,14E,19Z)-docosahexaenoic acid carrying three hydroxy substituents at positions 7, 16 and 17 (the 7S,16R,17S-stereoisomer). It has a role as a human xenobiotic metabolite, an anti-inflammatory agent, an estrogen receptor agonist, an anti-obesity agent and a rat metabolite. It is a resolvin, a triol, a secondary allylic alcohol and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a resolvin D2(1-).
Resolvin D2 is a polyunsaturated fatty acid in the resolvin family that is a poly-hydroxyl metabolite of docosahexaenoic acid (DHA), with potential anti-inflammatory, analgesic and protective activities.
CAS No. 810668-37-2
Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
IUPAC Name (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Standard InChI InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1
Standard InChI Key IKFAUGXNBOBQDM-XFMPMKITSA-N
Isomeric SMILES CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O
SMILES CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Canonical SMILES CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O

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